molecular formula C30H48O2 B1221632 4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol

4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol

Cat. No.: B1221632
M. Wt: 440.7 g/mol
InChI Key: PGGIMLIQOHYFIS-DHVLVQQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4, 4-Dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol, also known as 32-ketolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14a-formyl-5a-cholesta-8, 24-dien-3b-ol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Role in Meiosis Activation

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol, a compound related to 4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol, has been reported to activate meiosis in mouse oocytes. Chemical syntheses and the biological activity of this and related sterols have been documented, highlighting their significance in reproductive biology (Ruan et al., 1998).

Cholesterol Biosynthesis

This compound plays a role in cholesterol biosynthesis. Research has shown that certain 4,4-dimethyl sterols, including variants of the compound , are precursors in the metabolic pathway leading to cholesterol. This pathway is fundamental in mammalian biology and involves multiple enzymatic steps (Watkinson et al., 1971).

Distribution in Marine Organisms

Research on marine archaeogastropods has identified 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol, among other sterols, in the gonads of these species. This underscores the compound's presence and potential biological roles in diverse marine life (Kawashima et al., 2013).

Sterol Synthesis in Microorganisms

Studies have explored the synthesis and conversion of similar sterols in microorganisms like yeast and bacteria, indicating the compound's relevance in the lipid metabolism of diverse biological systems (Aoyama et al., 1984).

Application in Fat Analysis

Research involving the analysis of 4-methylsterols and 4,4-dimethylsterols, similar to the compound , has been applied in distinguishing fattening systems in Iberian pigs. This illustrates its utility in agricultural and food science (Jurado et al., 2013).

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde

InChI

InChI=1S/C30H48O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22-,25?,26+,28-,29-,30-/m1/s1

InChI Key

PGGIMLIQOHYFIS-DHVLVQQASA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

physical_description

Solid

Synonyms

32-ketolanosterol
32-oxolanosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
Reactant of Route 2
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
Reactant of Route 3
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
Reactant of Route 4
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
Reactant of Route 5
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol
Reactant of Route 6
4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol

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